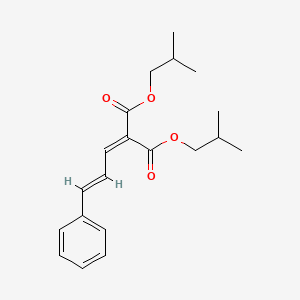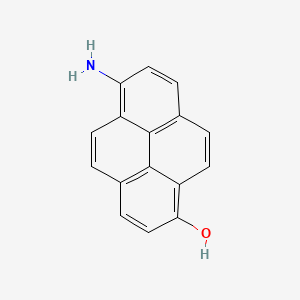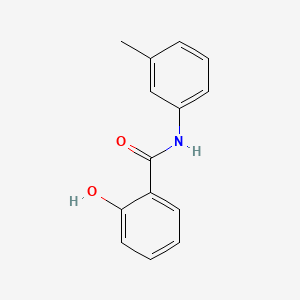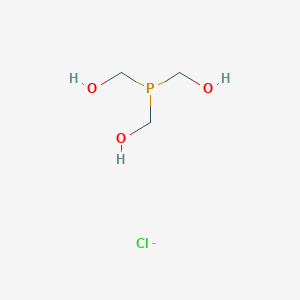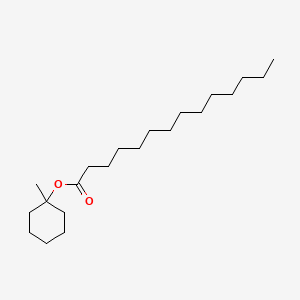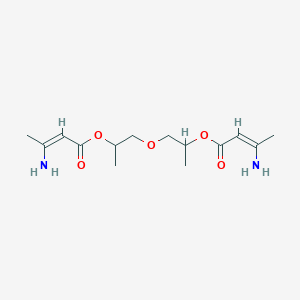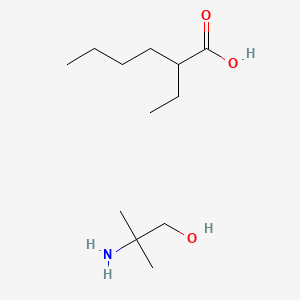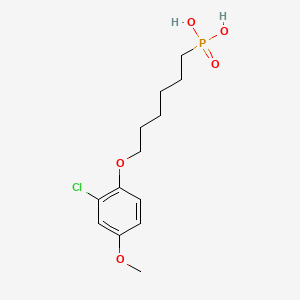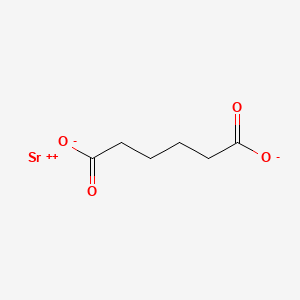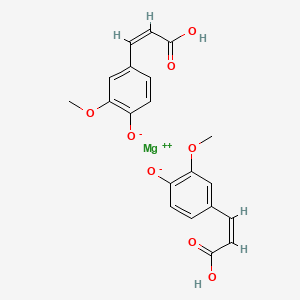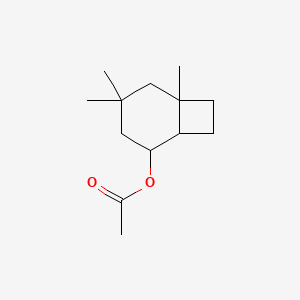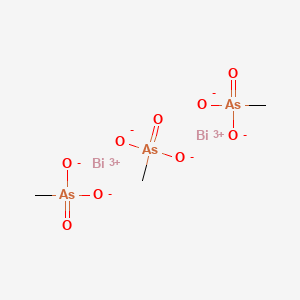
Dibismuth tris(methylarsonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibismuth tris(methylarsonate) is an organobismuth compound with the molecular formula C3H9As3Bi2O9. It is a relatively complex compound that contains bismuth, arsenic, carbon, hydrogen, and oxygen atoms. Organobismuth compounds are known for their low toxicity and low radioactivity, making them attractive for various applications in chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth tris(methylarsonate) typically involves the reaction of bismuth salts with methylarsonic acid. One common method is to react bismuth nitrate with methylarsonic acid in an aqueous medium under controlled pH conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of dibismuth tris(methylarsonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bismuth salts and methylarsonic acid, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through multiple recrystallization steps to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Dibismuth tris(methylarsonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The methylarsonate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds .
Wissenschaftliche Forschungsanwendungen
Dibismuth tris(methylarsonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in antimicrobial applications.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of dibismuth tris(methylarsonate) involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial effects. The compound can interfere with metal ion homeostasis and induce oxidative stress, which contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bismuth subgallate
- Bismuth subsalicylate
- Bismuth nitrate
- Bismuth oxide
Uniqueness
Dibismuth tris(methylarsonate) is unique due to its specific combination of bismuth and methylarsonate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85237-42-9 |
|---|---|
Molekularformel |
C3H9As3Bi2O9 |
Molekulargewicht |
831.82 g/mol |
IUPAC-Name |
dibismuth;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/3CH5AsO3.2Bi/c3*1-2(3,4)5;;/h3*1H3,(H2,3,4,5);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
NHCRDWRQVGLZBT-UHFFFAOYSA-H |
Kanonische SMILES |
C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].[Bi+3].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


